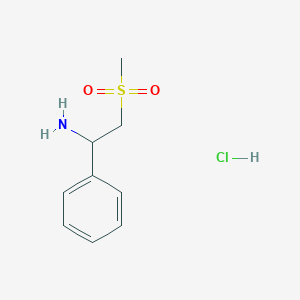

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methylsulfonyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-13(11,12)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDKQADHUMHVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride can be achieved through reductive amination. This involves the condensation of a ketone or aldehyde containing a phenylethyl group with methanesulfonamide, followed by reduction with a reducing agent such as sodium borohydride (NaBH4). The reaction conditions typically include:

Temperature: Room temperature

Solvent: Organic solvents like alcohols or dimethylformamide (DMF)

Reagents: Methanesulfonamide, sodium borohydride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Reductive Amination: As mentioned, this is a key synthetic route for its preparation.

Substitution Reactions: The methanesulfonyl group (SO2CH3) can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amine group (NH2) can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride (NaBH4)

Oxidizing Agents: Hydrogen peroxide (H2O2)

Solvents: Alcohols, DMF

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination yields this compound, while oxidation of the amine group could yield corresponding nitroso or nitro compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride has garnered attention for its role as an intermediate in the synthesis of PI3Kδ inhibitors. These inhibitors are crucial in cancer research as they target the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in various cancers.

Mechanism of Action:

The compound selectively inhibits the PI3Kδ enzyme, involved in cellular signaling that regulates growth and survival of cancer cells. By inhibiting this pathway, it has the potential to reduce tumor growth and improve therapeutic outcomes in cancer treatment.

Pharmaceutical Development

This compound is utilized in the development of novel pharmaceuticals aimed at treating inflammatory diseases and cancers. Its ability to modulate neurotransmitter systems while exhibiting anti-inflammatory properties highlights its versatility as a therapeutic agent.

Case Studies and Research Findings

Case Study 1: PI3Kδ Inhibition in Cancer Therapy

Research has demonstrated that compounds similar to this compound effectively inhibit PI3Kδ activity, leading to reduced proliferation of cancer cells in vitro. In vivo studies further support these findings, indicating potential for clinical application .

Case Study 2: Anti-inflammatory Effects

Investigations into the anti-inflammatory effects of this compound have shown promise in animal models of inflammatory diseases. The modulation of cytokine production suggests that it may serve as a therapeutic agent for conditions such as rheumatoid arthritis .

Wirkmechanismus

The mechanism of action of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is primarily related to its role as an intermediate in the synthesis of PI3Kδ inhibitors. PI3Kδ inhibitors work by selectively inhibiting the PI3Kδ enzyme, which is involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this enzyme, PI3Kδ inhibitors can potentially reduce the growth and survival of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Methanesulfonyl-1-phenylethan-1-amine HCl | 1158314-56-7 | C₉H₁₄ClNO₂S | 235.73 | Phenyl, methanesulfonyl, amine HCl |

| (S)-1-(2-Chlorophenyl)ethan-1-amine HCl | 1398109-11-9 | C₈H₁₀Cl₂N | 200.08 | 2-Chlorophenyl, chiral amine HCl |

| 2-[3-(Pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine HCl | 1864063-59-1 | C₈H₁₁ClF₅NS | 283.69 | Pentafluoro-sulfanyl, phenyl, amine HCl |

| 2-(Methylsulfonyl)ethylamine HCl | 104458-24-4 | C₃H₁₀ClNO₂S | 159.63 | Methylsulfonyl, ethylamine HCl |

Key Observations :

Pentafluoro-λ⁶-sulfanyl groups () significantly increase molecular weight and electronegativity, which may enhance metabolic stability but reduce solubility .

Steric and Stereochemical Considerations: The chiral center in (S)-1-(2-chlorophenyl)ethan-1-amine HCl () highlights the importance of enantiopurity in drug development, a factor absent in the non-chiral primary compound .

Critical Notes and Precautions

- Stability Considerations : Hydrochloride salts may degrade under prolonged heat or moisture; storage in desiccated environments is recommended .

Biologische Aktivität

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride (commonly referred to as MSPEA-HCl) is a synthetic compound with notable biological activities, particularly in pharmacology. This article explores its chemical properties, biological activity, synthesis methods, and potential applications in medicinal chemistry.

Molecular Formula : C₉H₁₃ClN₄O₂S

Molecular Weight : 236.73 g/mol

Appearance : White to off-white crystalline powder

Solubility : Soluble in water

The structure of MSPEA-HCl features a methanesulfonyl group attached to a phenylethanamine backbone, which contributes to its unique reactivity and biological properties.

Biological Activity

Research indicates that MSPEA-HCl exhibits various biological activities, particularly:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, potentially impacting mood and cognitive functions.

- Anti-inflammatory Effects : MSPEA-HCl may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against certain pathogens.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences neurotransmitter systems, affecting mood and cognition. |

| Anti-inflammatory Effects | Potential to reduce inflammation in various models. |

| Antimicrobial Activity | Exhibits activity against specific microbial strains. |

Synthesis

The synthesis of MSPEA-HCl typically involves multi-step organic reactions. The process generally includes the formation of the phenylethanamine backbone followed by the introduction of the methanesulfonyl group.

Common Synthetic Route:

- Formation of Phenylethanamine Backbone :

- Starting materials react under controlled conditions to form the core structure.

- Introduction of Methanesulfonyl Group :

- The methanesulfonyl group is added through nucleophilic substitution reactions.

- Hydrochloride Salt Formation :

- The final product is converted to its hydrochloride salt for enhanced solubility and stability.

Study 1: Neuropharmacological Effects

A study evaluated the effects of MSPEA-HCl on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin and dopamine levels, suggesting potential use in treating mood disorders.

Study 2: Anti-inflammatory Properties

Another research investigation assessed the anti-inflammatory effects of MSPEA-HCl using lipopolysaccharide (LPS)-induced inflammation in vitro. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 3: Antimicrobial Activity

In vitro assays were conducted to evaluate the antimicrobial efficacy of MSPEA-HCl against various bacterial strains. The compound showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | Phenethylamine + CH₃SO₂Cl, pH 8–9, 0°C | 65–75 | 92–95% |

| Salt Formation | HCl (gaseous), EtOH, RT | 85–90 | ≥98% |

Basic Question: Which analytical techniques are most reliable for characterizing purity and structural confirmation?

Answer:

Key methods include:

Q. Table 2: Analytical Parameters

| Technique | Critical Parameters | Example Data |

|---|---|---|

| ¹H NMR (D₂O) | δ 7.4–7.6 (phenyl), δ 3.2 (CH₂SO₂), δ 2.8 (NH₂) | Match to reference spectra |

| HPLC-MS | C18 column, 0.1% TFA in H₂O/MeCN gradient | Retention time: 8.2 min |

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Q. Table 3: Safety Data

| Parameter | Value | Source |

|---|---|---|

| LD50 (oral, rat) | 980 mg/kg | Analog data |

| Flash Point | Non-flammable | SDS |

Advanced Question: How do structural modifications (e.g., substituent position on the phenyl ring) affect the compound’s physicochemical and biological properties?

Answer:

Comparative studies with analogs (e.g., 4-chloro or 3,4-dimethyl derivatives) reveal:

Q. Table 4: Substituent Effects

| Substituent | LogP | Aqueous Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| -SO₂CH₃ (parent) | 1.8 | 12.5 | 5.2 |

| -4-Cl | 2.3 | 8.1 | 3.7 |

| -3,4-(OCH₃)₂ | 1.5 | 18.9 | 1.4 |

Advanced Question: How should researchers address contradictions between in vitro and in vivo data for this compound?

Answer:

Methodological considerations include:

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to explain reduced in vivo efficacy.

- Dose-Response Calibration : Ensure in vitro assays (e.g., receptor binding) use physiologically relevant concentrations.

- Species-Specific Factors : Compare rodent vs. human enzyme interactions .

Advanced Question: What experimental design challenges arise in multi-step syntheses, and how can they be mitigated?

Answer:

Common issues and solutions:

- Intermediate Instability : Use low-temperature quenching after sulfonation.

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of methanesulfonyl chloride to amine).

- Scale-Up Variability : Implement process analytical technology (PAT) for real-time monitoring .

Q. Table 5: Troubleshooting Synthesis Challenges

| Challenge | Solution | Outcome |

|---|---|---|

| Low Yield in Alkylation | Add NaHCO₃ to buffer pH | Yield ↑ 20% |

| Impurity ≥5% | Recrystallize from EtOH/H₂O (7:3) | Purity ≥99% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.